N-Desmethylsildenafil citrate is the primary metabolite of sildenafil citrate, a drug primarily known for its use in treating erectile dysfunction. [] It is formed through the hepatic metabolism of sildenafil citrate by the cytochrome P450 enzyme system, particularly the CYP3A4 isoenzyme. [] N-Desmethylsildenafil citrate exhibits similar pharmacological activity to its parent compound, albeit with a slightly lower potency. [] This characteristic makes it a relevant subject in scientific research, particularly in understanding the pharmacokinetics of sildenafil citrate and exploring potential therapeutic applications.
N-Desmethylsildenafil citrate is a significant metabolite of sildenafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension. This compound, also referred to as UK-103,320, is notable for its pharmacological activity, exhibiting approximately 50% of the in vitro potency of sildenafil in inhibiting phosphodiesterase type 5. Understanding the properties and applications of N-desmethylsildenafil citrate is crucial for both clinical and pharmaceutical contexts.
N-Desmethylsildenafil is formed through the metabolic process of sildenafil, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway is common among various drugs, leading to potential interactions when co-administered with other medications. The compound has been studied extensively in pharmacokinetic research to assess its behavior in biological systems and its role in the efficacy of sildenafil treatments .
N-Desmethylsildenafil citrate falls under the category of organic compounds and is classified as a phosphodiesterase type 5 inhibitor. It is part of the broader class of drugs used to treat erectile dysfunction and related conditions. Its classification within the Biopharmaceutical Classification System indicates that it has low solubility but high permeability, affecting its bioavailability and therapeutic efficacy .
The synthesis of N-desmethylsildenafil involves several steps starting from the precursor compounds used to create sildenafil itself. The initial synthetic route includes:
Recent advancements in synthesis have focused on environmentally friendly methods, utilizing solvents like ethyl acetate and employing techniques that reduce carbon emissions during production. This approach not only enhances yield but also aligns with sustainable chemistry practices .
The molecular structure of N-desmethylsildenafil citrate can be described as follows:
Key structural data include:
N-desmethylsildenafil undergoes various chemical reactions primarily related to its metabolic pathways:
These reactions are critical for understanding the pharmacokinetics of N-desmethylsildenafil, as they influence its half-life (approximately 4 hours) and systemic exposure levels .
N-desmethylsildenafil functions by inhibiting phosphodiesterase type 5, an enzyme responsible for degrading cyclic guanosine monophosphate (cGMP). By preventing this degradation, it enhances vasodilation and increases blood flow to erectile tissues.
The compound exhibits about 50% efficacy compared to sildenafil in inhibiting phosphodiesterase type 5 activity, making it an important player in the pharmacological effects observed with sildenafil administration .
N-desmethylsildenafil citrate has several applications:
N-Desmethylsildenafil (DMS) is the primary active metabolite of sildenafil citrate, formed via hepatic N-demethylation. This biotransformation is catalyzed predominantly by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C9 identified as the major isoforms responsible. Kinetic studies using human liver microsomes reveal a biphasic metabolism profile: a high-affinity, low-capacity pathway (Km = 6 ± 3 µM) and a low-affinity, high-capacity pathway (Km = 81 ± 45 µM). At therapeutic sildenafil concentrations (~0.4 µM), the high-affinity pathway contributes ~61% of DMS formation, whereas at higher concentrations (250 µM), the low-affinity pathway dominates (~83%) [1] [10]. The reaction proceeds via oxidative cleavage of the methyl group attached to the piperazine ring of sildenafil, yielding DMS, which retains ~50% of the parent drug’s phosphodiesterase type 5 (PDE5) inhibitory activity [4] [6].
Table 1: Kinetic Parameters of Sildenafil N-Demethylation
Enzyme Pathway | Km (µM) | Vmax (pmol/min/mg protein) | Contribution at 0.4 µM Sildenafil |
---|---|---|---|
High-affinity | 6 ± 3 | 22 ± 9 | 61% |
Low-affinity | 81 ± 45 | 138 ± 77 | 39% |
CYP3A4 is the principal isoform mediating sildenafil demethylation, accounting for ≥75% of DMS formation across sildenafil concentrations. Recombinant CYP enzyme assays confirm CYP3A4’s Km value for sildenafil (221 µM) is significantly higher than CYP2C9’s (27 µM), though both contribute to metabolic clearance [1]. CYP3A5, a polymorphically expressed enzyme, also participates in DMS formation. Individuals expressing functional CYP3A51 alleles exhibit 1.8-fold higher metabolic ratios (DMS:sildenafil) compared to those with inactive CYP3A53 variants, highlighting the role of pharmacogenetics in DMS exposure [5] [6]. Potent CYP3A inhibitors like ketoconazole reduce sildenafil clearance by 59% in preterm infants and 2-fold in adults, confirming CYP3A’s dominance [5] [8].
Table 2: Genetic Variants Influencing DMS Formation
CYP Isoform | Key Genetic Variant | Functional Consequence | Impact on DMS:Sildenafil Ratio |
---|---|---|---|
CYP3A5 | 1/1 (Expresser) | Normal enzyme activity | ↑ 1.8-fold |
CYP3A5 | 3/3 (Non-expresser) | Loss-of-function | Baseline |
CYP2C9 | 2/3 | Reduced activity | ↓ 30% |
Developmental changes in CYP3A/CYP2C9 expression significantly alter DMS pharmacokinetics. Preterm infants (≤28 weeks gestation) exhibit 59% lower sildenafil clearance compared to term infants, attributed to immature CYP3A4/5 activity. Population pharmacokinetic modeling confirms postnatal age (PNA) is a key covariate: sildenafil clearance increases by 200% from PNA day 10 to day 145, reflecting CYP3A maturation [5] [9]. Conversely, elderly populations show reduced CYP3A activity, increasing systemic sildenafil and DMS exposure. Physiologically-based pharmacokinetic (PBPK) models incorporating CYP ontogeny predict 40% higher DMS AUC₀–₂₄ in neonates versus adults at weight-adjusted doses [4] [9].
Table 3: Impact of Age-Dependent CYP Maturation on DMS Formation
Population | CYP3A4 Activity | Sildenafil Clearance (mL/min/kg) | DMS:Sildenafil Ratio |
---|---|---|---|
Preterm infants | Immature | 0.12 | 0.7 |
Term infants | Partially mature | 0.38 | 1.2 |
Adults | Fully mature | 1.2 | 2.5 |
Concomitant medications altering CYP activity profoundly affect DMS exposure. CYP3A inducers like dexamethasone and phenobarbital increase the DMS:sildenafil ratio by 7.4-fold (median ratio: 5.2 vs. 0.7) in infants, accelerating sildenafil conversion to DMS [5]. Conversely, CYP3A inhibitors like fluconazole reduce sildenafil clearance by 59% in preterm infants, decreasing DMS formation and prolonging sildenafil half-life [2] [5]. Drug-drug interaction (DDI) studies in adults demonstrate:
Table 4: Clinically Relevant CYP-Mediated Drug Interactions
Perpetrator Drug | CYP Effect | Change in Sildenafil AUC | Change in DMS:Sildenafil Ratio |
---|---|---|---|
Fluconazole | Inhibition | ↑ 159% | ↓ 60% |
Clarithromycin | Inhibition | ↑ 100% | ↓ 35% |
Phenobarbital | Induction | ↓ 52% | ↑ 643% |
Dexamethasone | Induction | ↓ 48% | ↑ 500% |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7